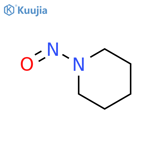

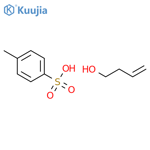

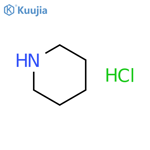

Catalytic conversion of butadiene into octadienes by nickel(0) complexes, morpholine, and formaldehyde

,

Journal of the Chemical Society,

1979,

(8),

377-9